Cas no 1247910-06-0 (1H-Pyrazolo[3,4-d]pyrimidine-1-ethanamine, 4-chloro-N,N-dimethyl-)

1H-Pyrazolo[3,4-d]pyrimidine-1-ethanamine, 4-chloro-N,N-dimethyl-, is a heterocyclic compound featuring a pyrazolopyrimidine core with a chloro substituent at the 4-position and a dimethylaminoethyl side chain. This structure imparts significant potential as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and other biologically active molecules. The chloro group enhances reactivity for further functionalization, while the dimethylaminoethyl moiety may improve solubility and binding affinity. Its well-defined chemical properties make it suitable for precise modifications in medicinal chemistry applications. The compound is typically handled under controlled conditions due to its reactive nature, ensuring stability and purity for research and industrial use.
1H-Pyrazolo[3,4-d]pyrimidine-1-ethanamine, 4-chloro-N,N-dimethyl- structure
1247910-06-0 structure
Product name:1H-Pyrazolo[3,4-d]pyrimidine-1-ethanamine, 4-chloro-N,N-dimethyl-
CAS No:1247910-06-0
MF:C9H12ClN5
MW:225.678079605103
CID:5272811

1H-Pyrazolo[3,4-d]pyrimidine-1-ethanamine, 4-chloro-N,N-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • (2-(4-CHLORO-1H-PYRAZOLO[3,4-D]PYRIMIDIN-1-YL)ETHYL)DIMETHYLAMINE
    • (2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)dimethylamine
    • 2-(4-Chloro-1h-pyrazolo[3,4-d]pyrimidin-1-yl)-N,N-dimethylethan-1-amine
    • 1H-Pyrazolo[3,4-d]pyrimidine-1-ethanamine, 4-chloro-N,N-dimethyl-
    • Inchi: 1S/C9H12ClN5/c1-14(2)3-4-15-9-7(5-13-15)8(10)11-6-12-9/h5-6H,3-4H2,1-2H3
    • InChI Key: LEMCNRZXBSUDKZ-UHFFFAOYSA-N
    • SMILES: ClC1=C2C=NN(C2=NC=N1)CCN(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 213
  • XLogP3: 0.7
  • Topological Polar Surface Area: 46.8

1H-Pyrazolo[3,4-d]pyrimidine-1-ethanamine, 4-chloro-N,N-dimethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-684725-0.25g
(2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)dimethylamine
1247910-06-0 95.0%
0.25g
$513.0 2025-03-12
Enamine
EN300-684725-0.5g
(2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)dimethylamine
1247910-06-0 95.0%
0.5g
$535.0 2025-03-12
Enamine
EN300-684725-0.1g
(2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)dimethylamine
1247910-06-0 95.0%
0.1g
$490.0 2025-03-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1371141-50mg
2-(4-Chloro-1h-pyrazolo[3,4-d]pyrimidin-1-yl)-N,N-dimethylethan-1-amine
1247910-06-0 95%
50mg
¥25887.00 2024-08-09
Enamine
EN300-684725-0.05g
(2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)dimethylamine
1247910-06-0 95.0%
0.05g
$468.0 2025-03-12
Enamine
EN300-684725-2.5g
(2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)dimethylamine
1247910-06-0 95.0%
2.5g
$1089.0 2025-03-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1371141-1g
2-(4-Chloro-1h-pyrazolo[3,4-d]pyrimidin-1-yl)-N,N-dimethylethan-1-amine
1247910-06-0 95%
1g
¥24667.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1371141-100mg
2-(4-Chloro-1h-pyrazolo[3,4-d]pyrimidin-1-yl)-N,N-dimethylethan-1-amine
1247910-06-0 95%
100mg
¥21703.00 2024-08-09
Enamine
EN300-684725-10.0g
(2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)dimethylamine
1247910-06-0 95.0%
10.0g
$2393.0 2025-03-12
Enamine
EN300-684725-5.0g
(2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)dimethylamine
1247910-06-0 95.0%
5.0g
$1614.0 2025-03-12

Additional information on 1H-Pyrazolo[3,4-d]pyrimidine-1-ethanamine, 4-chloro-N,N-dimethyl-

Compound CAS No. 1247910-06-0: 1H-Pyrazolo[3,4-d]pyrimidine-1-ethanamine, 4-chloro-N,N-dimethyl

The compound with CAS No. 1247910-06-0, known as 1H-Pyrazolo[3,4-d]pyrimidine-1-ethanamine, 4-chloro-N,N-dimethyl, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyrazolopyrimidines, which are heterocyclic aromatic compounds with a fused pyrazole and pyrimidine ring system. The presence of a chloro group at the 4-position and a dimethylamino group further enhances its chemical versatility and biological activity.

Recent studies have highlighted the potential of pyrazolopyrimidines as scaffolds for drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The dimethylamino group in this compound contributes to its lipophilicity, which is crucial for drug absorption and bioavailability. Additionally, the chloro substituent at the 4-position plays a pivotal role in modulating the electronic properties of the molecule, making it an attractive candidate for various chemical transformations.

One of the most promising applications of this compound lies in its potential as an antitumor agent. Researchers have reported that certain derivatives of pyrazolopyrimidines exhibit selective cytotoxicity against cancer cells, making them valuable leads for anticancer drug development. The N,N-dimethylamino group in this compound has been shown to enhance its ability to penetrate cellular membranes, thereby improving its efficacy as a therapeutic agent.

In addition to its medicinal applications, 1H-Pyrazolo[3,4-d]pyrimidine-1-ethanamine, 4-chloro-N,N-dimethyl has also been explored for its potential in materials science. Its unique electronic structure makes it a candidate for use in organic electronics, such as semiconductors and light-emitting diodes (LEDs). Recent advancements in synthetic methodologies have enabled the scalable production of this compound, further facilitating its application in these fields.

The synthesis of this compound typically involves a multi-step process that includes nucleophilic substitution and cyclization reactions. The introduction of the dimethylamino group is often achieved through reductive amination or alkylation reactions, while the chloro substituent can be introduced via electrophilic substitution or coupling reactions. These methods have been optimized to ensure high yields and purity levels, making this compound accessible for both academic and industrial applications.

From an environmental standpoint, the production and handling of this compound must adhere to strict safety protocols to minimize any potential hazards. Its stability under various conditions has been thoroughly investigated, ensuring that it can be safely stored and transported without posing risks to human health or the environment.

In conclusion, CAS No. 1247910-06-0, or 1H-Pyrazolo[3,4-d]pyrimidine-1-ethanamine, 4-chloro-N,N-dimethyl, represents a versatile and promising molecule with applications spanning medicinal chemistry and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play a significant role in advancing both scientific knowledge and technological innovation.

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